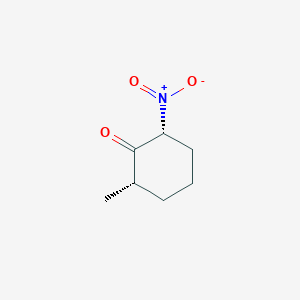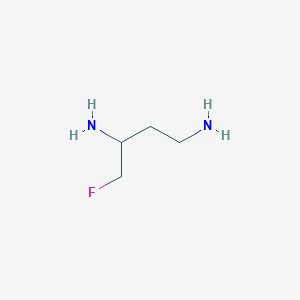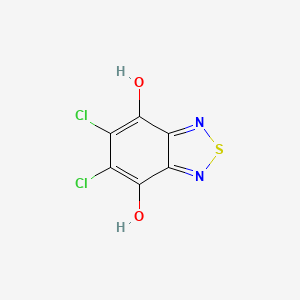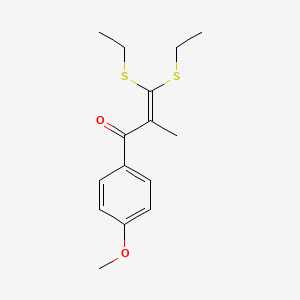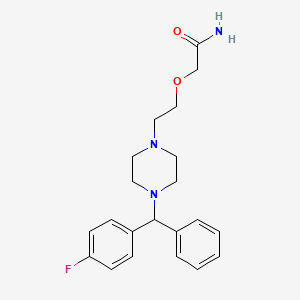
2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a fluorophenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide typically involves multiple stepsThe final step involves the attachment of the ethoxyacetamide group under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency. The use of catalysts and advanced purification techniques ensures that the final product meets the required standards for research and application .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-bromosuccinimide (NBS), sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide involves its interaction with specific molecular targets. The fluorophenyl group plays a crucial role in binding to receptors or enzymes, modulating their activity. The piperazine ring enhances the compound’s stability and bioavailability, making it effective in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
Uniqueness
2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide stands out due to its unique combination of a piperazine ring and a fluorophenyl group. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
83881-40-7 |
|---|---|
Formule moléculaire |
C21H26FN3O2 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
2-[2-[4-[(4-fluorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide |
InChI |
InChI=1S/C21H26FN3O2/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26/h1-9,21H,10-16H2,(H2,23,26) |
Clé InChI |
ILNDUEYFFCVAHC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



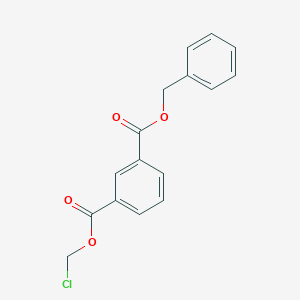
![1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one](/img/structure/B14418262.png)
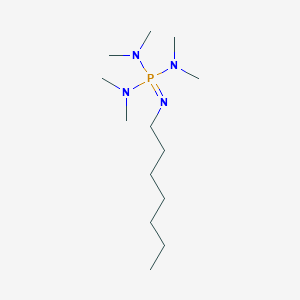
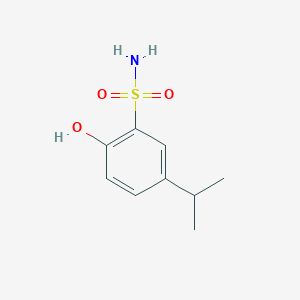
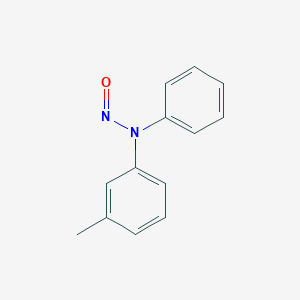
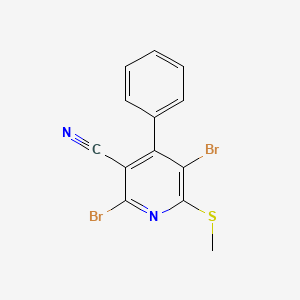
![4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate](/img/structure/B14418279.png)
![2,3-Dimethyl-5,6-bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418281.png)
